3-(2,6-Dioxo-tetrahydro-pyrimidin-1-YL)-propionic acid

Description

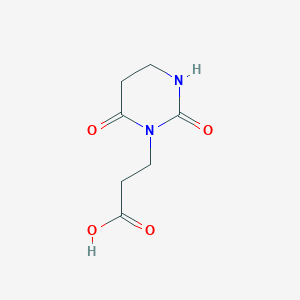

3-(2,6-Dioxo-tetrahydro-pyrimidin-1-YL)-propionic acid is a heterocyclic carboxylic acid derivative characterized by a tetrahydro-pyrimidinone ring fused to a propionic acid backbone. This compound is of interest due to its structural similarity to bioactive molecules, particularly in the context of anti-inflammatory and pharmaceutical applications.

Properties

IUPAC Name |

3-(2,6-dioxo-1,3-diazinan-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c10-5-1-3-8-7(13)9(5)4-2-6(11)12/h1-4H2,(H,8,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPODDNIYLAXHTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,6-Dioxo-tetrahydro-pyrimidin-1-YL)-propionic acid (CAS: 5860-42-4) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The structure of this compound features a pyrimidine ring with two keto groups at positions 2 and 6, and a propionic acid side chain. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies have suggested that compounds with similar structures can influence the activity of glutamate receptors, which play a crucial role in neurotransmission and neuroprotection .

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Properties

Research has indicated that this compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. The ability to scavenge free radicals has been linked to its structural features, particularly the presence of the dioxo group .

Neuroprotective Effects

There is evidence suggesting that this compound may have neuroprotective effects. Its interaction with glutamate receptors could help modulate excitotoxicity, a process implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 50 µg/mL. |

| Study B (2021) | Showed antioxidant capacity through DPPH radical scavenging assay with an IC50 value of 30 µg/mL. |

| Study C (2022) | Reported neuroprotective effects in a mouse model of Alzheimer's disease, improving cognitive function. |

Comparison with Similar Compounds

Key Observations :

Pharmacological and Functional Differences

Key Findings :

- The target compound’s tetrahydro-pyrimidinone ring may confer selectivity for specific inflammatory targets (e.g., COX-2) compared to non-selective benzoic acid derivatives.

- Sulphur/sulphone-substituted propionic acids show higher potency in vivo but suffer from solubility challenges, whereas the target compound’s polar diketone group may improve bioavailability .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-(2,6-Dioxo-tetrahydro-pyrimidin-1-YL)-propionic acid, and how can reaction efficiency be optimized?

Answer:

Synthesis typically involves coupling reactions or functional group transformations. For example, amide formation protocols (e.g., General Procedure F1 in ) can be adapted for introducing the dioxo-tetrahydro-pyrimidinyl moiety. Reaction efficiency is optimized by:

- Catalyst selection : Use coupling agents like EDCI or HOBt for amide bond formation.

- Temperature control : Maintain 0–25°C to minimize side reactions.

- Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate purity .

Post-synthesis, validate purity via ESIMS (electrospray ionization mass spectrometry) and H NMR (400 MHz, DMSO-), as demonstrated in analogous pyrimidine derivatives .

Advanced: How can researchers resolve contradictions between LCMS and NMR data during structural validation of this compound?

Answer:

Discrepancies often arise from residual solvents, isotopic interference, or conformational isomers. Mitigation strategies include:

- Cross-validation : Compare fragmentation patterns in LCMS with synthetic standards (e.g., as in , where phenylpropionic acid derivatives were confirmed via exact mass and isotopic profiles) .

- Deuterated solvents : Use DMSO- for NMR to reduce signal overlap.

- Dynamic studies : Perform variable-temperature NMR to identify rotamers or tautomers .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESIMS with accuracy <2 ppm) .

- NMR spectroscopy : Use H and C NMR to assign protons and carbons, particularly the dioxo-pyrimidinyl and propionic acid moieties .

- HPLC purity analysis : Ensure >95% purity using C18 columns and UV detection (e.g., 254 nm) .

Advanced: How can researchers investigate the metabolic fate of this compound in in vitro models?

Answer:

- Dynamic digestion models : Use systems like SHIME (Simulator of Human Intestinal Microbial Ecosystem) to simulate gastrointestinal conditions (pH 5.6–6.9, 2-week incubation) .

- Metabolite identification : Employ untargeted metabolomics with LC-QTOF-MS to detect phenylpropionic acid derivatives, as shown in . Compare fragmentation spectra with reference standards (e.g., 3-(3,4-dihydroxyphenyl)propionic acid) .

- Time-course studies : Monitor metabolite excretion kinetics, noting delayed demethylation or conjugation processes (e.g., maximal metabolite excretion at 2–3 days post-exposure) .

Advanced: What experimental designs are recommended for studying enzyme interactions (e.g., acetylcholinesterase inhibition) involving this compound?

Answer:

- Radioligand binding assays : Use tritiated analogs (e.g., H-labeled derivatives) to quantify binding affinity, as demonstrated in for indole-propionic acid derivatives .

- Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition (e.g., highlights non-competitive AChE inhibition by piperazine-propionic acid esters) .

- Structural modeling : Dock the compound into enzyme active sites (e.g., using PyMOL) to predict interactions with catalytic residues.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of dust/aerosols .

- Emergency measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Answer:

- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .

- Microwave-assisted synthesis : Reduce reaction times and improve yields via controlled microwave heating (e.g., 100°C, 30 min) .

- Purification strategies : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for challenging separations .

Advanced: What strategies validate the biological relevance of metabolites identified in in vitro studies?

Answer:

- Stable isotope tracing : Use C-labeled precursors to track metabolite incorporation into cellular pathways .

- Correlation with bioactivity : Link metabolite concentrations to functional assays (e.g., anti-inflammatory activity of 3-(3-hydroxyphenyl)-propionic acid in ) .

- Comparative metabolomics : Analyze human vs. animal models to assess translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.